![molecular formula C14H23NO4 B2505568 3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid CAS No. 2361644-64-4](/img/structure/B2505568.png)

3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

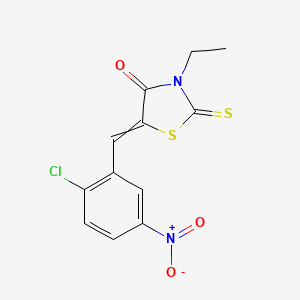

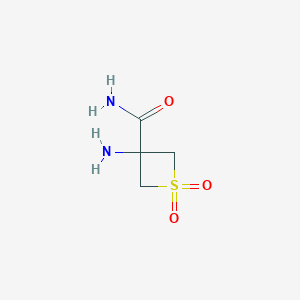

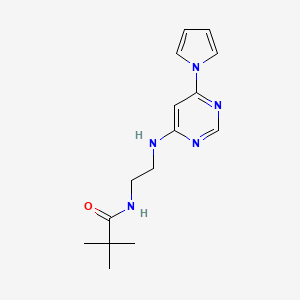

Descripción

The compound "3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid" is a derivative of azabicycloalkane carboxylic acids, which are of significant interest in the field of medicinal chemistry due to their potential as peptidomimetics and their utility in drug discovery. These compounds are known for their constrained structures that can mimic the conformation of peptides and thus modify biological activity .

Synthesis Analysis

The synthesis of azabicycloalkane carboxylic acids and their derivatives involves several key steps, including the formation of the azabicyclo core, the introduction of carboxylic acid groups, and the protection and deprotection of functional groups. For example, the synthesis of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves a shortening of literature procedures, with the ability to selectively obtain cis or trans acids and the use of optical resolution methods . Similarly, the synthesis of related compounds often involves Michael addition reactions, hydrogenolysis, and protection/deprotection steps to yield the desired stereoisomers .

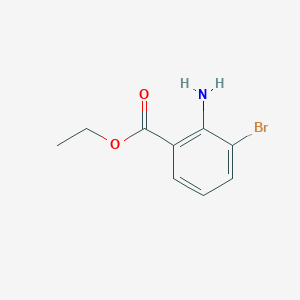

Molecular Structure Analysis

The molecular structure of azabicycloalkane carboxylic acids is characterized by a rigid bicyclic framework that can adopt various conformations. For instance, ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate was studied using NMR spectroscopy, revealing a slightly flattened chair conformation for the piperidone ring and a twist-chair form for the cyclohexanone ring . The stereochemistry of these molecules is crucial, as it can significantly impact their biological activity .

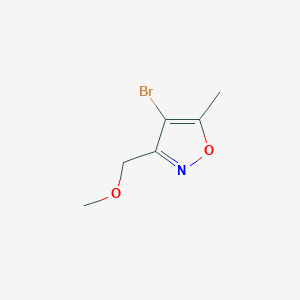

Chemical Reactions Analysis

Azabicycloalkane carboxylic acids can undergo a variety of chemical reactions, including Michael reactions, Diels-Alder reactions, and 1,3-dipolar cycloadditions, to introduce different substituents and functionalities . These reactions are often stereoselective, leading to the formation of specific stereoisomers that can be further transformed for use in drug synthesis and peptide mimetics .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicycloalkane carboxylic acids are influenced by their rigid structures and the presence of multiple functional groups. These compounds typically exhibit strong hydrogen bonding capabilities, as seen in the crystal structure of 3-azabicyclo[3.3.1]nonane-2,4-dione with acetic acid, where hydrogen-bonded chains are formed . The solubility, melting points, and stability of these compounds can vary depending on the substituents and stereochemistry, which in turn affects their suitability for use in pharmaceutical applications .

Aplicaciones Científicas De Investigación

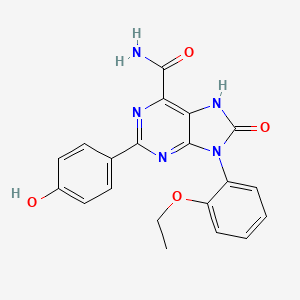

1. Synthesis and Stereochemistry of Derivatives

- Research Area : Synthesis of Stereoisomers and Conformational Analysis

- Key Findings :

- A study by Mulzer et al. (2000) reported the synthesis of all eight stereoisomers of a compound similar to the one , focusing on the stereocontrolled synthesis from readily available pyroglutamic esters (Mulzer, Schülzchen, & Bats, 2000).

- Another study by Mandal et al. (2005) discussed the efficient synthesis of diastereomers of a compound structurally similar to 3-azabicyclo[3.2.2]nonane, highlighting its use in drug discovery and structure-activity studies (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).

- Vafina et al. (2003) explored Michael reactions involving compounds related to 3-azabicyclo[3.2.2]nonane, investigating stereochemical aspects and transformations (Vafina, Yakhina, Khakimova, Spirikhin, Galin, & Yunusov, 2003).

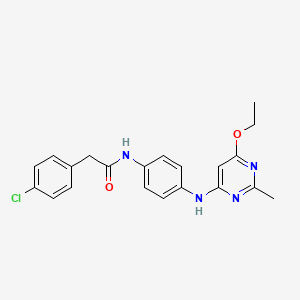

- Research Area : Drug Discovery and Dipeptide Mimetics

- Key Findings :

- Wang et al. (2001) reported on azabicyclo[ XY0 ] alkane amino acids as rigid dipeptide β-turn mimetics, useful for drug discovery. The study focuses on efficient methods to synthesize these compounds (Wang, Xiong, & Hruby, 2001).

- Guarna et al. (1999) described the synthesis of 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids as dipeptide isosteres, derived from tartaric acid and α-amino acids. These compounds are presented as conformationally constrained dipeptide isosteres (Guarna, Guidi, Machetti, Menchi, Occhiato, Scarpi, Sisi, & Trabocchi, 1999).

- Research Area : Structural Analysis and Chemical ReactivityThese studies collectively provide a comprehensive understanding of the scientific research applications of 3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid, emphasizing its synthesis, structural analysis, and potential in drug discovery and as a dipeptide mimetic.

- Key Findings :

- Radchenko et al. (2009) presented the synthesis of nonchiral pipecolic acid analogues, including 2-azabicyclo[3.1.1]heptane-1-carboxylic and related compounds, emphasizing the reactivity and synthetic approaches (Radchenko, Kopylova, Grygorenko, & Komarov, 2009).

- Arias-Pérez et al. (1995) conducted a structural study of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, employing two-dimensional NMR spectroscopy to establish its conformational behavior (Arias-Pérez, Alejo, Gálvez, Pérez, & Santos, 1995).

Propiedades

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-9-4-5-10(8-15)11(6-9)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIZVOBWEZSYCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC(C1)C(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-bromophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B2505492.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2505500.png)

![2-methyl-1,5,6,7-tetrahydro-9H-dipyrrolo[1,2-a:3',2'-d]pyrimidin-9-one](/img/structure/B2505503.png)